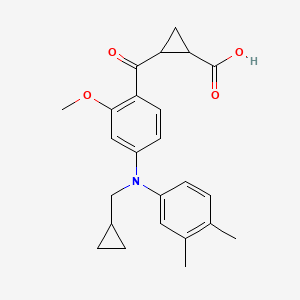
2-(4-((Cyclopropylmethyl)(3,4-dimethylphenyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((Cyclopropylmethyl)(3,4-dimethylphenyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid involves multiple steps, including the formation of the cyclopropane ring and the introduction of the amino and methoxy groups. The key steps include:
Cyclopropanation: Formation of the cyclopropane ring using diazo compounds and transition metal catalysts.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology : It is studied for its role in inhibiting Leukotriene C4 synthase, which is involved in inflammatory responses. Medicine : Potential therapeutic applications include treatment of inflammatory diseases such as asthma and allergic rhinitis. Industry : Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects by inhibiting Leukotriene C4 synthase (LTC4S) . This enzyme is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting LTC4S, the compound reduces the production of leukotrienes, thereby mitigating inflammation. The molecular targets include the active site of LTC4S, where the compound binds and prevents the enzyme from catalyzing the formation of leukotrienes .
Similar Compounds
- 2-(3,4-Dimethyl-phenyl)-cyclopropanecarboxylic acid
- 2-(5-((4-Chlorophenyl)((1-(methoxymethyl)cyclopropyl)methyl)amino)-3-methoxypicolinoyl)cyclopropanecarboxylic acid
Comparison
- Uniqueness : The presence of the cyclopropylmethyl and 3,4-dimethylphenyl groups in 2-(4-((Cyclopropylmethyl)(3,4-dimethylphenyl)amino)-2-methoxybenzoyl)cyclopropanecarboxylic acid provides unique steric and electronic properties that enhance its binding affinity and specificity for LTC4S compared to similar compounds .
- Activity : The specific substitution pattern and functional groups contribute to its potent inhibitory activity against LTC4S, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-[N-(cyclopropylmethyl)-3,4-dimethylanilino]-2-methoxybenzoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c1-14-4-7-17(10-15(14)2)25(13-16-5-6-16)18-8-9-19(22(11-18)29-3)23(26)20-12-21(20)24(27)28/h4,7-11,16,20-21H,5-6,12-13H2,1-3H3,(H,27,28) |
InChI Key |
HYAQXBPDSJIQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2CC2)C3=CC(=C(C=C3)C(=O)C4CC4C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















